

# Indomethacin in Gouty Arthritis: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Indomethacin sodium hydrate |           |
| Cat. No.:            | B1194704                    | Get Quote |

#### For Immediate Release

A comprehensive meta-analysis of clinical trials involving indomethacin for the treatment of acute gouty arthritis reveals comparable efficacy to other common therapies, including other nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and colchicine. However, differences in safety profiles, particularly concerning adverse events, suggest a nuanced approach to treatment selection for this painful inflammatory condition. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and underlying signaling pathways.

#### **Executive Summary**

Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, has long been a cornerstone in the management of acute gout flares. This meta-analysis synthesizes evidence from multiple randomized controlled trials to compare its performance against newer selective COX-2 inhibitors like etoricoxib, corticosteroids such as prednisolone, and the anti-inflammatory agent colchicine. The findings indicate that while indomethacin is as effective as these alternatives in providing pain relief and reducing joint inflammation, it is associated with a higher incidence of adverse events, particularly gastrointestinal side effects.

#### **Comparative Efficacy and Safety**

The following tables summarize the quantitative data from key meta-analyses and clinical trials, comparing the efficacy and safety of indomethacin with its main alternatives.



Table 1: Efficacy of Indomethacin vs. Comparators in Acute Gouty Arthritis

| Comparator               | Outcome Measure                                                       | Result                                                                                     | Citation  |
|--------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Etoricoxib               | Pain Score Change<br>(days 2-5)                                       | No significant<br>difference; Mean<br>Difference (MD): -0.05<br>(95% CI, -0.21 to<br>0.10) | [1][2]    |
| Tenderness               | No significant<br>difference; MD: -0.06<br>(95% CI, -0.18 to<br>0.05) | [2]                                                                                        |           |
| Swelling                 | No significant<br>difference; MD: -0.04<br>(95% CI, -0.17 to<br>0.09) | [2]                                                                                        |           |
| Prednisolone             | Pain Score Reduction                                                  | Similar efficacy to indomethacin                                                           | [3][4][5] |
| Joint Swelling Reduction | Prednisolone may be more effective than indomethacin                  |                                                                                            |           |
| Colchicine               | Pain Reduction                                                        | Low-dose colchicine<br>benefits may be<br>similar to NSAIDs                                | [6]       |

Table 2: Safety of Indomethacin vs. Comparators in Acute Gouty Arthritis



| Comparator                     | Outcome Measure                                                                       | Result                                                                                    | Citation |
|--------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|----------|
| Etoricoxib                     | Overall Adverse<br>Events                                                             | Significantly fewer<br>events with etoricoxib;<br>Risk Ratio: 0.77 (95%<br>CI, 0.62-0.94) | [1][2]   |
| Drug-related Adverse<br>Events | Significantly less<br>frequent with<br>etoricoxib (22.7%) vs.<br>indomethacin (46.7%) | [7]                                                                                       |          |
| Prednisolone                   | Minor Adverse Events<br>(in ED)                                                       | More frequent with indomethacin (19%) vs. prednisolone (6%)                               | [5]      |
| Total Adverse Events           | More AEs with indomethacin compared to prednisolone                                   |                                                                                           |          |
| Colchicine                     | Gastrointestinal Side<br>Effects                                                      | Lower risk with low-<br>dose colchicine<br>compared to<br>indomethacin                    | [6]      |

### **Detailed Experimental Protocols**

The methodologies of the key clinical trials cited in this analysis share common frameworks, with specific variations in design and execution.

## Indomethacin vs. Etoricoxib (Randomized, Double-Blind, Active-Comparator Controlled Trial)

- Objective: To compare the efficacy and safety of etoricoxib and indomethacin in treating acute gouty arthritis.[8][7]
- Patient Population: Patients aged 18 years or older with a clinical diagnosis of acute gout within 48 hours of onset, with moderate to extreme pain.[8][7] Exclusion criteria included



polyarticular gout (more than four joints), concurrent medical conditions that could confound efficacy evaluation, and contraindications to NSAID use.[7]

- Interventions:
  - Etoricoxib: 120 mg orally once daily for 8 days.[8][7]
  - Indomethacin: 50 mg orally three times daily for 8 days.[8][7]
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to the treatment groups. The trial was double-blinded, with both patients and investigators unaware of the treatment allocation.[8][7]
- Outcome Measures:
  - Primary: Patient's assessment of pain in the affected joint over days 2 to 5, typically using a Likert scale.[8][7]
  - Secondary: Investigator's and patient's global assessments of response to therapy, and assessment of joint tenderness and swelling.[8][7]
  - Safety: Monitoring and recording of all adverse events.[8][7]

## Indomethacin vs. Prednisolone (Multicenter, Double-Blind, Randomized Equivalence Trial)

- Objective: To compare the effectiveness and safety of oral prednisolone versus oral indomethacin for acute gout.[5]
- Patient Population: Adult patients (≥18 years) presenting to the emergency department with acute gout.[5] Exclusion criteria included active cardiac disease, severe renal impairment (GFR <30 mL/minute/1.73 m²), or a history of gastrointestinal bleeding.[3]</li>
- Interventions:
  - Prednisolone: 30-35 mg orally once daily for 5 days.[9][3]



- Indomethacin: 50 mg orally three times daily for 2 days, followed by 25 mg three times daily for 3 days.[3]
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to either the indomethacin or prednisolone group in a double-blind manner.[5]
- Outcome Measures:
  - Primary: Change in pain score at rest and with activity, measured on a 100-mm visual analogue scale.[5]
  - Secondary: Physician's assessment of tenderness, erythema, and swelling.[9]
  - Safety: Recording of all adverse events.[5]

#### **Mechanism of Action and Signaling Pathways**

Indomethacin exerts its anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10] In the context of gouty arthritis, the inflammatory cascade is triggered by the deposition of monosodium urate (MSU) crystals in the joints. This leads to the activation of the NLRP3 inflammasome and the subsequent release of interleukin-1 $\beta$  (IL-1 $\beta$ ). IL-1 $\beta$ , a potent pro-inflammatory cytokine, stimulates the expression of COX-2, which in turn leads to the increased production of prostaglandins, particularly prostaglandin E2 (PGE2).[11][12] PGE2 is a key mediator of the cardinal signs of inflammation, causing vasodilation, increased vascular permeability, and sensitization of pain receptors.[11] By inhibiting COX-2, indomethacin effectively reduces the synthesis of PGE2, thereby alleviating the pain and inflammation characteristic of a gout flare.





Click to download full resolution via product page

Indomethacin's mechanism of action in the gouty arthritis inflammatory cascade.

The diagram above illustrates the signaling pathway in gouty arthritis and the point of intervention for indomethacin.

#### **Experimental Workflow**

The typical workflow for the clinical trials analyzed in this guide is depicted below. This process ensures a systematic and controlled evaluation of the treatments.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Comparison of Prednisolone, Etoricoxib, and Indomethacin in Treatment of Acute Gouty Arthritis: An Open-Label, Randomized, Controlled Trial | Semantic Scholar [semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. jwatch.org [jwatch.org]
- 4. Oral Prednisolone, Indomethacin Equivalent in Relieving Acute Gout Pain [uspharmacist.com]
- 5. Oral Prednisolone in the Treatment of Acute Gout: A Pragmatic, Multicenter, Double-Blind, Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Randomised double blind trial of etoricoxib and indometacin in treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Prednisolone, Etoricoxib, and Indomethacin in Treatment of Acute Gouty Arthritis: An Open-Label, Randomized, Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indomethacin (Indocin): Uses, Side Effects, Interactions & More GoodRx [goodrx.com]
- 11. droracle.ai [droracle.ai]
- 12. COX-2/mPGES-1/PGE2 cascade activation mediates uric acid-induced mesangial cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indomethacin in Gouty Arthritis: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194704#meta-analysis-of-clinical-trials-involving-indomethacin-for-gouty-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com